molecular formula C10H20N2O B8280594 2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine CAS No. 125104-40-7

2-(Pyrrolidin-1-yl)methyl-3-hydroxy piperidine

Cat. No. B8280594
M. Wt: 184.28 g/mol
InChI Key: BDGJVEBHIAMPHL-UHFFFAOYSA-N
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Patent
US05114945

Procedure details

A mixture of 2-(pyrrolidinylmethyl)-3-pyridinol (21.0 g) and platinum oxide (1.0 g) in glacial acetic acid (120 ml) was hydrogenated a 70 psi and room temperature for 20 h. Further platinum oxide (1.0 g) was then added and hydrogenation continued at 70 psi for a further 24 h. The reaction mixture was filtered, the combined filtrates were concentrated in vacuo and the residue was dissolved in water (200 ml). This solution was acidified to pH1 with 5M hydrochloric acid before washing with dichloromethane (2×70 ml). The aqueous layer was then basified (pH14) with 5M aqueous sodium hydroxide before extracting with dichloromethane (3×70 ml). The combined extracts were washed with 2M aqueous sodium hydroxide (50 ml) and water (50 ml), dried and concentrated in vacuo to give an oil. This crude product was distilled at reduced pressure (Kughelrohr oven, 140°, 0.8 mm Hg) to give the title compound as a waxy solid, (6.17 g) m.p. 45°-50°.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(=O)C.[Pt]=O>[N:1]1([CH2:6][CH:7]2[CH:12]([OH:13])[CH2:11][CH2:10][CH2:9][NH:8]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
N1(CCCC1)CC1=NC=CC=C1O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 70 psi and room temperature
CUSTOM
Type
CUSTOM
Details
for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (200 ml)
WASH
Type
WASH
Details
before washing with dichloromethane (2×70 ml)
EXTRACTION
Type
EXTRACTION
Details
before extracting with dichloromethane (3×70 ml)
WASH
Type
WASH
Details
The combined extracts were washed with 2M aqueous sodium hydroxide (50 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
This crude product was distilled at reduced pressure (Kughelrohr oven, 140°, 0.8 mm Hg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCCC1)CC1NCCCC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.